molecular formula C11H18N2 B14140028 N-(4-(aminomethyl)benzyl)propan-2-amine CAS No. 1211511-66-8

N-(4-(aminomethyl)benzyl)propan-2-amine

Cat. No.: B14140028
CAS No.: 1211511-66-8
M. Wt: 178.27 g/mol
InChI Key: YYDHPDBDZWNCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(aminomethyl)benzyl)propan-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an aminomethyl group attached to a benzyl ring, which is further connected to a propan-2-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(aminomethyl)benzyl)propan-2-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-(aminomethyl)benzyl chloride with isopropylamine under basic conditions. The reaction typically requires a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(aminomethyl)benzyl)propan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzyl ring.

    Reduction: Reduced amine products.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

N-(4-(aminomethyl)benzyl)propan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(4-(aminomethyl)benzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-benzylpropan-2-amine: Similar structure but lacks the aminomethyl group.

    4-(aminomethyl)benzylamine: Similar structure but lacks the propan-2-amine moiety.

    N-(4-(aminomethyl)phenyl)propan-2-amine: Similar structure with a phenyl ring instead of a benzyl ring.

Uniqueness

N-(4-(aminomethyl)benzyl)propan-2-amine is unique due to the presence of both the aminomethyl group and the propan-2-amine moiety, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds.

Properties

CAS No.

1211511-66-8

Molecular Formula

C11H18N2

Molecular Weight

178.27 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]propan-2-amine

InChI

InChI=1S/C11H18N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,7-8,12H2,1-2H3

InChI Key

YYDHPDBDZWNCJO-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC1=CC=C(C=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.